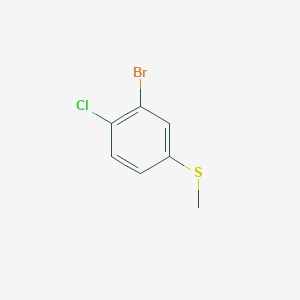

(3-Bromo-4-chlorophenyl)(methyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Researchers have explored their use in metal ion extraction, transport materials, catalysts, and crystal engineering. The specific internal cavity of this compound could be harnessed for selective guest binding .

- The slightly redshifted emission bands compared to reference compounds (di(thanthren-2-yl)sulfane and thianthrene) enhance its potential as a fluorescent probe or sensor .

- Its efficient bromomethylation enables the production of various derivatives, making it essential for scale-up processes .

- For instance, it is a precursor to phenylthiomethyl azide and diethyl phenylthiomethane phosphonate, both valuable in organic synthesis .

- Researchers have investigated its solvent recognition properties, which could be relevant for separation processes or molecular assembly .

Supramolecular Chemistry and Host-Guest Systems

Fluorescence and Phosphorescence Dyes

Synthetic Intermediates

Electrophilic Reagents

Solvent Recognition and Molecular Tiling

Organic Synthesis and Functionalization

Mécanisme D'action

Target of Action

Similar compounds have been used as building blocks in the synthesis of various bioactive molecules

Mode of Action

Bromomethyl sulfides, a class of compounds to which it belongs, have been used in the bromomethylation of thiols . This process involves the addition of a bromomethyl group to a thiol, resulting in a bromomethyl sulfide. The bromomethyl group in these compounds offers superior electrophilicity, making them useful in various synthetic applications .

Biochemical Pathways

Bromomethyl sulfides have been used in the generation of valuable synthetic intermediates . These intermediates can participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

Bromomethyl sulfides have been used in the synthesis of various bioactive compounds . The effects of these compounds can vary widely depending on their structure and the biological context in which they are used.

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBNARAGZDLPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-chlorophenyl)(methyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)

![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)

![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)

![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)